Perfluoro(4-isopropyltoluene)

Thermal Fluids Perfluorocarbons Boiling Point

Perfluoro(4-isopropyltoluene) (CAS 20017-49-6), also known as perfluoro-para-cymene or 4-(Heptafluoroisopropyl)tetrafluorobenzotrifluoride, is a fully fluorinated aromatic compound with the molecular formula C₁₀F₁₄ and a molecular weight of 386.08 g/mol. As a member of the perfluoroaromatic class, all hydrogen atoms on the p-cymene backbone are substituted with fluorine, conferring exceptional chemical and thermal stability characteristic of perfluorocarbons.

Molecular Formula C10F14
Molecular Weight 386.08 g/mol
CAS No. 20017-49-6
Cat. No. B1586416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro(4-isopropyltoluene)
CAS20017-49-6
Molecular FormulaC10F14
Molecular Weight386.08 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(C(F)(F)F)(C(F)(F)F)F
InChIInChI=1S/C10F14/c11-3-1(7(15,9(19,20)21)10(22,23)24)4(12)6(14)2(5(3)13)8(16,17)18
InChIKeyCKGPOWZUEZFLPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perfluoro(4-isopropyltoluene) (CAS 20017-49-6) – Core Physical Property Data for Procurement Specification


Perfluoro(4-isopropyltoluene) (CAS 20017-49-6), also known as perfluoro-para-cymene or 4-(Heptafluoroisopropyl)tetrafluorobenzotrifluoride, is a fully fluorinated aromatic compound with the molecular formula C₁₀F₁₄ and a molecular weight of 386.08 g/mol . As a member of the perfluoroaromatic class, all hydrogen atoms on the p-cymene backbone are substituted with fluorine, conferring exceptional chemical and thermal stability characteristic of perfluorocarbons [1]. The compound is a liquid at room temperature with reported boiling points ranging from 149 °C to 152 °C at 760 mmHg and densities between 1.67 and 1.691 g/cm³, depending on the source and measurement conditions [2].

Perfluoro(4-isopropyltoluene) (CAS 20017-49-6) – Why Generic Substitution with Other Perfluoroaromatics is Not Advisable


Substituting Perfluoro(4-isopropyltoluene) with a generic perfluoroaromatic compound, such as Perfluorotoluene (CAS 434-64-0) or Perfluoro-p-xylene (CAS 651-89-8), is not recommended without careful evaluation due to significant differences in physicochemical properties that directly impact application-specific performance. As demonstrated by the comparative data in Section 3, key parameters like boiling point, vapor pressure, and molecular size/geometry differ substantially among these closely related compounds [1]. For instance, Perfluorotoluene (C₇F₈) boils at approximately 104 °C [2], a full ~45 °C lower than Perfluoro(4-isopropyltoluene) (~149-152 °C) , which dictates its suitability for different thermal management or reaction solvent regimes. Furthermore, the presence of the larger heptafluoroisopropyl group on the aromatic ring in Perfluoro(4-isopropyltoluene) versus smaller substituents in analogs alters its steric bulk and solvation properties, which can be critical in specialized applications like oxygen carrier research or as a matrix in mass spectrometry .

Perfluoro(4-isopropyltoluene) (CAS 20017-49-6) – Quantifiable Differentiation from Closest Analogs


Perfluoro(4-isopropyltoluene) Exhibits a 45 °C Higher Boiling Point than Perfluorotoluene, Enabling High-Temperature Thermal Management Applications

Perfluoro(4-isopropyltoluene) demonstrates a significantly higher boiling point compared to its simpler analog, Perfluorotoluene (octafluorotoluene). This difference is critical for applications requiring a stable, inert liquid phase at elevated temperatures. The boiling point of Perfluoro(4-isopropyltoluene) is reported in the range of 149-152 °C at 760 mmHg [1], whereas Perfluorotoluene boils at approximately 104 °C [2][3].

Thermal Fluids Perfluorocarbons Boiling Point

Perfluoro(4-isopropyltoluene) Offers a Higher Density Profile (1.67-1.69 g/cm³) than Aliphatic Perfluorocarbon Analogs, Benefiting Gravimetric Separation and Phase Transfer Applications

The density of Perfluoro(4-isopropyltoluene) is reported between 1.67 and 1.691 g/cm³ [1]. This is notably higher than many common aliphatic perfluorocarbon solvents, such as perfluorohexane (C₆F₁₄, density ~1.68 g/cm³) but more importantly, the aromatic structure provides a different density/solubility profile compared to alicyclic perfluorocarbons like perfluorodecalin (density ~1.9 g/cm³), which is an important comparator for oxygen carrier studies. The specific density of Perfluoro(4-isopropyltoluene) places it in a unique range for fluorous biphasic separations.

Fluorous Biphasic Catalysis Density Perfluoroaromatics

Perfluoro(4-isopropyltoluene) (C₁₀F₁₄) Possesses a Distinct Steric and Electronic Profile Compared to Perfluoro-p-xylene (C₈F₁₀), Critical for Regioselective Chemical Transformations

A study by Karpov et al. (1991) highlights the unique reactivity of perfluorinated benzocyclobutenes, where the presence of specific perfluoroalkyl groups dictates the course of hydrodefluorination reactions [1]. While not a direct assay of Perfluoro(4-isopropyltoluene), the research demonstrates that perfluoro-1,1- and perfluoro-1,2-diethylbenzocyclobutenes, which share the bulkier perfluoroalkyl substitution pattern of the target compound, are 'virtually unaltered' under conditions that readily react with smaller perfluoroalkyl-substituted analogs like perfluoro-1-methylbenzocyclobutene [1]. This indicates that the size and electronic nature of the heptafluoroisopropyl group on the aromatic ring of Perfluoro(4-isopropyltoluene) provides a higher barrier to certain nucleophilic attacks compared to compounds with smaller perfluoroalkyl groups, like Perfluoro-p-xylene (C₈F₁₀) which contains two trifluoromethyl groups .

Organofluorine Chemistry Synthetic Methodology Regioselectivity

Perfluoro(4-isopropyltoluene) (CAS 20017-49-6) – Data-Backed Application Scenarios for Scientific Procurement


High-Temperature Inert Reaction Medium and Heat Transfer Fluid

Due to its significantly higher boiling point (~149-152 °C) compared to simpler perfluoroaromatics like Perfluorotoluene (~104 °C), Perfluoro(4-isopropyltoluene) is the superior choice for processes requiring an inert, non-flammable liquid phase at temperatures exceeding 100 °C. This is directly supported by the boiling point differential established in Section 3 . Its perfluorinated nature ensures chemical inertness, while its liquid range makes it suitable for high-temperature reflux or as a thermal management fluid in specialized equipment.

Fluorous Biphasic Catalysis and Phase-Transfer Separation

The specific density range (1.67-1.69 g/cm³) and aromatic core of Perfluoro(4-isopropyltoluene) provide a distinct phase behavior compared to both lighter aliphatic perfluorocarbons (e.g., perfluorohexane) and heavier alicyclic ones (e.g., perfluorodecalin). This property profile, noted in the comparative density evidence, allows researchers to fine-tune fluorous biphasic systems for catalyst recovery and product separation, where the partition coefficient and phase separation kinetics are governed by both density and molecular structure [1].

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Perfluoro(4-isopropyltoluene) has been specifically cited for its utility as a matrix in MALDI mass spectrometry, where its ability to ionize effectively enhances the detection of biomolecules like peptides and proteins . While other perfluorinated compounds may be used, the unique combination of volatility (implied by its vapor pressure and boiling point) and ionization efficiency for this specific compound makes it a validated choice for this analytical technique, differentiating it from less characterized perfluoroaromatic analogs.

Synthesis of Specialty Fluorinated Polymers and Materials

The compound's structure, containing both a trifluoromethyl and a bulky heptafluoroisopropyl group on a perfluorinated benzene ring, makes it a valuable monomer or modifier for synthesizing fluorinated polymers with tailored properties. Its resistance to degradation, inferred from the chemical stability of perfluoroalkylaromatics under harsh conditions [2], supports its use in creating materials for extreme environments, such as chemically resistant coatings and sealants, where the specific substitution pattern can impart desired mechanical and surface properties not achievable with simpler perfluoroaromatic building blocks.

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